Thr-Met

Overview

Description

Thr-Met is an essential amino acid, which plays a role in the metabolism of proteins and other molecules in the body. It is also known as L-threonine, and it is one of the 22 amino acids found in proteins. It is found in a variety of foods, including dairy products, eggs, meat, fish, and some vegetables. Thr-Met is involved in a variety of metabolic pathways and is essential for the synthesis of proteins, hormones, enzymes, and other molecules. In addition, Thr-Met is important for the maintenance of muscle and bone health and for the regulation of the nervous system.

Scientific Research Applications

Protein Chemical Synthesis

Thr-Met: plays a crucial role in the chemical synthesis of proteins, particularly as an intermediate. The hydrazide chemistry of peptides and proteins, which includes H-Thr-Met-OH , has been highlighted for its efficiency in native chemical ligation processes. This method is essential for synthesizing proteins that are difficult to obtain through traditional recombinant expression, especially those requiring post-translational modifications or non-proteinaceous groups .

Antioxidant Peptides Research

In the field of antioxidants, H-Thr-Met-OH is significant for the screening and evaluation of antioxidant peptides. These peptides are of great interest due to their potential applications in food science, pharmaceuticals, and cosmetics. The compound’s role in understanding the molecular mechanisms and signaling pathways of antioxidant activity is pivotal .

Environmental Biochemistry

The interaction of methionine residues, such as those in H-Thr-Met-OH , with hydroxyl radicals is a subject of environmental biochemistry research. Understanding this reaction is important for studies on oxidative stress and its implications for environmental and biochemical systems .

NMR Studies of Protein Complexes

H-Thr-Met-OH: is utilized in nuclear magnetic resonance (NMR) studies to investigate the structure and dynamics of large protein complexes. An economical method for producing labeled Thr-Met has enabled detailed analysis of proteins, such as the 670 kDa proteasome, providing insights into their function and interactions .

Protease Catalytic Mechanism Probing

The compound is used to probe the catalytic mechanisms of proteases. By labeling proteins with H-Thr-Met-OH , researchers can study the structural aspects of proteases, which play a role in various biological processes, including the degradation of proteins .

Mechanism of Action

Target of Action

Thr-Met, also known as H-Thr-Met-OH, primarily targets the mesenchymal-epithelial transition factor (MET) oncogene . The MET oncogene plays a crucial role in the development and progression of various types of cancers .

Mode of Action

Thr-Met interacts with its target, the MET oncogene, by inhibiting its activation. This disruption of the MET signal transduction pathway results in the inhibition of cell growth in tumors . The interaction of Thr-Met with its target leads to significant changes in the cellular environment, primarily inhibiting the proliferation of cancer cells .

Biochemical Pathways

Thr-Met affects the aspartate-family pathway, which leads to the production of four essential amino acids: Lys, Met, Thr, and Ile . By interacting with this pathway, Thr-Met can influence the synthesis of these amino acids, potentially affecting various downstream effects such as protein synthesis .

Result of Action

The molecular and cellular effects of Thr-Met’s action primarily involve the inhibition of tumor cell growth. By targeting and inhibiting the MET oncogene, Thr-Met disrupts the signal transduction pathway that promotes cell proliferation in tumors . This results in a decrease in tumor growth and potentially contributes to the treatment of various types of cancers .

properties

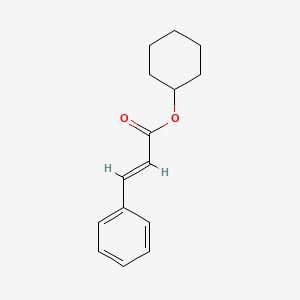

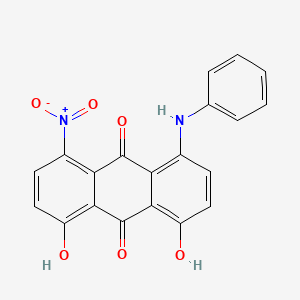

IUPAC Name |

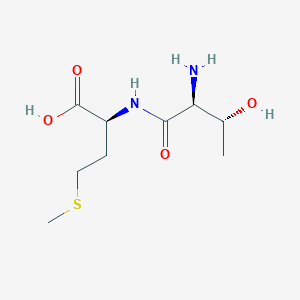

(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4S/c1-5(12)7(10)8(13)11-6(9(14)15)3-4-16-2/h5-7,12H,3-4,10H2,1-2H3,(H,11,13)(H,14,15)/t5-,6+,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APIDTRXFGYOLLH-VQVTYTSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CCSC)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427225 | |

| Record name | CHEBI:74861 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Threonylmethionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029067 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Thr-Met | |

CAS RN |

90729-28-5 | |

| Record name | CHEBI:74861 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Threonylmethionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029067 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Thr-Met?

A1: The molecular formula of Thr-Met is C8H16N2O4S. Its molecular weight is 236.3 g/mol.

Q2: What are some spectroscopic techniques used to characterize Thr-Met?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is commonly used to elucidate the structure and conformation of peptides like Thr-Met []. Additionally, techniques like mass spectrometry are employed to determine molecular weight and identify fragments [, ].

Q3: How does the presence of Thr-Met in proteins influence their reactivity towards hydroxyl radicals?

A3: The presence of an N-terminal Thr-Met sequence in peptides significantly enhances their susceptibility to side-chain fragmentation when exposed to hydroxyl radicals []. This reaction leads to the formation of acetaldehyde from the threonine moiety. This reaction is less efficient with other amino acids adjacent to methionine.

Q4: What is unique about the reaction of hydroxyl radicals with N-terminal Thr-Met compared to other dipeptides containing methionine?

A4: The reaction of hydroxyl radicals with N-terminal Thr-Met leads to a specific side-chain fragmentation of threonine, producing acetaldehyde. This reaction is dependent on an intramolecular proton transfer from the protonated N-terminal amino group of threonine to a hydroxy sulfuranyl radical formed at the methionine residue []. This process is not observed to the same extent with other dipeptides containing methionine.

Q5: What is the significance of the one-electron oxidation pathway in the reaction of peroxynitrite with Thr-Met?

A5: Peroxynitrite can oxidize methionine through both one- and two-electron pathways. Quantifying the contribution of the one-electron pathway helps understand the potential for free radical generation during this reaction []. This information is crucial because free radicals can cause cellular damage.

Q6: What is the biological significance of the Thr-Met sequence in certain proteins?

A6: The Thr-Met sequence is found in various proteins and peptides with diverse functions. For instance, it's part of the active site of marinostatin, a proteinase inhibitor []. This dipeptide is also present in several bioactive peptides, including speract, a sea urchin sperm-activating peptide [], and melanin-concentrating hormone (MCH), a hormone influencing skin pigmentation in fish [, ].

Q7: How does the Thr-Met sequence in marinostatin contribute to its inhibitory activity?

A7: The Thr-Met sequence forms the reactive site of marinostatin D, a proteinase inhibitor isolated from marine bacteria []. The peptide bond between methionine and arginine within this sequence is cleaved in a reversible manner by certain proteinases, leading to their inhibition.

Q8: What role does the Thr-Met sequence play in the structure and function of MCH?

A8: While the Thr-Met sequence is present in MCH, research indicates that the disulfide bond between cysteine residues is crucial for its melanin-concentrating activity []. Modification of this bond, such as contracting the cyclic structure, significantly diminishes MCH-like activity in fish skin bioassays [].

Q9: How does the Thr-Met sequence in the C-terminal region of αs1-casein influence its properties?

A9: The C-terminal hexapeptide of αs1-casein, Thr-Thr-Met-Pro-Leu-Trp, exhibits angiotensin I-converting enzyme (ACE) inhibitory activity []. The presence of the Pro-Leu-Trp sequence within this hexapeptide is crucial for this activity, suggesting that the Thr-Met sequence, while not directly involved in ACE inhibition, contributes to the overall structure and activity of the peptide.

Q10: Are there any known applications of Thr-Met containing peptides in food science or nutrition?

A10: Hydrolysates from tuna cooking juice, containing peptides with sequences including Thr-Met, have shown anti-inflammatory activity in vitro []. This finding suggests a potential application of these peptides as functional food ingredients with potential health benefits.

Q11: Can the Thr-Met sequence in peptides be a target for enzymatic modifications to enhance their bioactivity?

A11: Enzymatic hydrolysis of stone fish protein produces peptides with ACE-inhibitory activity, including one with the sequence Leu-Ala-Pro-Pro-Thr-Met []. This finding suggests that enzymatic modification of proteins containing Thr-Met can generate bioactive peptides with potential applications in functional foods or pharmaceuticals.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1Z,5Z)-Cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate](/img/structure/B1588618.png)